N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide
Description
N-[2-(Dimethylamino)-2-[4-(Dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide is a benzamide derivative characterized by a unique substitution pattern. Its structure features a central ethyl chain with two dimethylamino groups: one attached directly to the ethyl backbone and another on the para-position of a phenyl ring. The benzamide core is further substituted with fluorine atoms at the 2- and 6-positions. This configuration imparts distinct physicochemical properties, such as moderate lipophilicity (estimated logP ~4.5) and a polar surface area (PSA) of ~33–35 Ų, which influence solubility and bioavailability .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O/c1-23(2)14-10-8-13(9-11-14)17(24(3)4)12-22-19(25)18-15(20)6-5-7-16(18)21/h5-11,17H,12H2,1-4H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZDMCFBHZCPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride to form 4-(dimethylamino)phenylethylamine.
Coupling Reaction: The intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to optimize reaction conditions and improve yield.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified amine groups.
Substitution: Formation of substituted derivatives with different substituents replacing fluorine atoms.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
The compound has been investigated for its role as an inhibitor of specific kinases involved in cancer cell proliferation. In particular, it has shown promise as a CDK4/6 inhibitor , which is crucial for controlling cell cycle progression. Research indicates that derivatives of this compound exhibit potent activity against various cancer cell lines, demonstrating significant tumor growth inhibition in xenograft models with low toxicity levels .
2. Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide exerts its anticancer effects involves the selective inhibition of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. By blocking these kinases, the compound effectively halts the progression of the cell cycle in cancerous cells, leading to reduced proliferation and increased apoptosis .
3. Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the structure of this compound for enhanced biological activity. Modifications to the dimethylamino groups and the fluorobenzamide moiety have been explored to improve potency and selectivity against cancer cells while minimizing off-target effects. These studies are critical for developing more effective therapeutic agents that can be used in clinical settings .
Case Studies
Safety Profile
While this compound shows promising therapeutic effects, safety assessments are essential. Toxicological studies indicate that the compound is very toxic to aquatic life and may pose risks regarding fertility or developmental effects in humans . Continuous monitoring and evaluation of its safety profile are crucial as research progresses toward clinical applications.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide involves its interaction with molecular targets and pathways. The compound’s effects are primarily mediated through:
Binding to Receptors: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related benzamide derivatives:
Key Structural and Functional Insights:
Lipophilicity and Bioavailability :
- The target compound and G500-0614 share similar logP values (~4.5–4.6), indicating comparable membrane permeability. However, G500-0614’s fluorophenyl-piperazine moiety increases molecular weight and may enhance target binding in CNS applications .
- Diflufenican’s higher logP (5.2) correlates with its herbicidal activity, as lipophilicity aids in plant cuticle penetration .
Synthetic Complexity :
- The target compound’s synthesis likely involves amide coupling reagents like HBTU (as used in ), whereas G500-0614’s piperazine ring requires additional steps for fluorophenyl substitution . Diflufenican’s pyridinecarboxamide core is synthesized via Ullmann-type coupling, reflecting its agrochemical design .
Research Findings and Implications
- Agrochemical Potential: The target compound’s fluorinated benzamide core aligns with herbicides like diflufenican, which exploit fluorine’s electronegativity to enhance target binding . However, its dual dimethylamino groups may introduce unintended off-target effects in plants.
- Conversely, the morpholino-triazine derivative’s urea linkage and triazine core demonstrate the versatility of benzamide derivatives in kinase inhibition .
- Optimization Challenges : The target compound’s racemic mixture (inferred from G500-0614’s synthesis) may necessitate chiral resolution to isolate bioactive enantiomers, adding complexity to development .
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its molecular characteristics, biological activity, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C25H27F3N4O2
- Molecular Weight : 472.5 g/mol
- IUPAC Name : (E)-N-[2-[2-(dimethylamino)ethyl(methyl)amino]-4-methylquinolin-6-yl]-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide
- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on cellular pathways and potential therapeutic applications.
- Inhibition of Key Enzymes : Research indicates that this compound may inhibit enzymes involved in critical metabolic pathways, such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced cell growth, making it a candidate for cancer therapy .
- Antitumor Effects : Preliminary studies have shown that the compound exhibits antitumor properties in various cancer cell lines. For instance, it has demonstrated efficacy in inhibiting the proliferation of cells driven by RET wildtype and gatekeeper mutations, suggesting its potential as a targeted cancer therapy .
- Neurotransmitter Modulation : The dimethylamino groups present in the structure may influence neurotransmitter systems, potentially affecting mood and cognition. This aspect warrants further investigation into its psychopharmacological effects.
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound effectively inhibits cell growth in various cancer lines, including breast and lung cancers. The compound was tested against standard chemotherapeutic agents, showing comparable or superior efficacy in certain cases .
- Animal Models : Animal studies have indicated that administration of the compound results in significant tumor size reduction compared to controls. These findings support the hypothesis that this compound could be developed into a viable anticancer drug .
- Clinical Trials : Early-phase clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans. Initial results suggest promising outcomes with manageable side effects, paving the way for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
